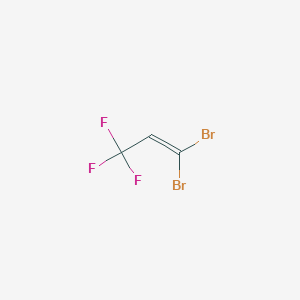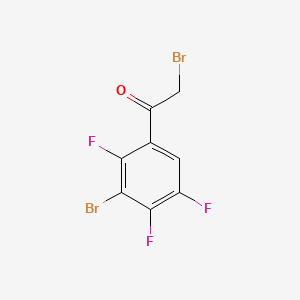
2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-Oxide is a fluorinated organophosphorus compound It is characterized by the presence of a trifluoroethoxy group and a dioxaphospholane ring, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-Oxide typically involves the reaction of 2,2,2-trifluoroethanol with a suitable phosphorus-containing precursor under controlled conditions. One common method includes the use of phosphorus trichloride and a base to facilitate the formation of the dioxaphospholane ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-Oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can yield different phosphorus-containing products.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acids, while substitution reactions can produce a variety of substituted dioxaphospholane derivatives.
Applications De Recherche Scientifique
2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-Oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials, including high-performance polymers and coatings.
Mécanisme D'action
The mechanism by which 2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-Oxide exerts its effects involves the interaction of its reactive phosphorus center with various molecular targets. The trifluoroethoxy group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical transformations. The dioxaphospholane ring structure provides stability and specificity in its reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2,2-Trifluoroethoxy)propionitrile: Another fluorinated compound with similar reactivity but different applications.
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds share the trifluoroethoxy group but have different core structures and reactivity profiles.
Uniqueness
2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-Oxide is unique due to its combination of a trifluoroethoxy group and a dioxaphospholane ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.
Propriétés
Formule moléculaire |
C4H6F3O4P |
|---|---|
Poids moléculaire |
206.06 g/mol |
Nom IUPAC |
2-(2,2,2-trifluoroethoxy)-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C4H6F3O4P/c5-4(6,7)3-11-12(8)9-1-2-10-12/h1-3H2 |
Clé InChI |
NYGFLHQWSWRNIP-UHFFFAOYSA-N |
SMILES canonique |
C1COP(=O)(O1)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B12090093.png)
![Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090099.png)
![2-[4-(2,4-Dimethylphenyl)phenyl]acetic acid](/img/structure/B12090102.png)

![2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one](/img/structure/B12090110.png)




![tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate](/img/structure/B12090157.png)


